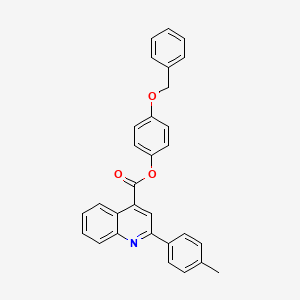

4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to minimize the environmental impact of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines.

Scientific Research Applications

4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe for biological imaging.

Medicine: Studied for its potential anti-cancer and anti-microbial properties.

Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.

2-Phenylquinoline: Similar structure but lacks the benzyloxy and p-tolyl groups.

4-Hydroxyquinoline: Contains a hydroxyl group instead of the benzyloxy group.

Uniqueness

4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy and p-tolyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various scientific research applications.

Biological Activity

4-(Benzyloxy)phenyl 2-(p-tolyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure that includes a benzyloxy group and a p-tolyl substituent. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical formula of this compound is C₁₈H₁₅NO₃, with a CAS number of 332381-21-2. The synthesis typically involves multi-step organic reactions, often utilizing methods such as Knorr quinoline cyclization or other modifications to achieve desired yields and purity levels.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 22 (related derivative) | COLO205 (colorectal adenocarcinoma) | 0.32 |

| Compound 22 | H460 (non-small-cell lung cancer) | 0.89 |

These findings suggest that structural modifications can enhance the anticancer activity of quinoline derivatives, with mechanisms potentially involving inhibition of tubulin polymerization and induction of apoptosis through cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. Notably, it interacts with catechol O-methyltransferase (COMT), which plays a role in dopamine metabolism. This interaction may have implications for neurological disorders where dopamine regulation is critical.

Moreover, quinoline derivatives have shown promise as inhibitors of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. Inhibiting this enzyme could be beneficial in treating fibrotic diseases such as scleroderma and liver fibrosis .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

- Antifibrotic Activity : In a study involving carbon tetrachloride-induced liver fibrosis in rats, quinoline derivatives demonstrated significant antifibrotic effects, suggesting their potential use in treating fibrotic conditions .

- Antiviral Properties : Some derivatives have been evaluated for anti-HIV activity, showing promising results without significant cytotoxicity against non-cancerous cells .

- Kinase Inhibition : Research has indicated that certain quinoline analogs effectively inhibit kinases involved in cancer progression, highlighting their potential as therapeutic agents in oncology .

Properties

Molecular Formula |

C30H23NO3 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(4-phenylmethoxyphenyl) 2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C30H23NO3/c1-21-11-13-23(14-12-21)29-19-27(26-9-5-6-10-28(26)31-29)30(32)34-25-17-15-24(16-18-25)33-20-22-7-3-2-4-8-22/h2-19H,20H2,1H3 |

InChI Key |

YYDMVCFEWVDBRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=C(C=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.